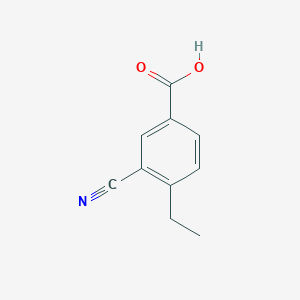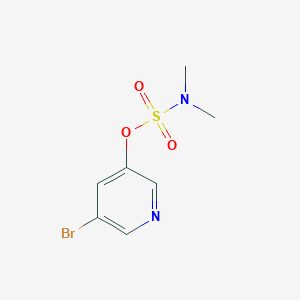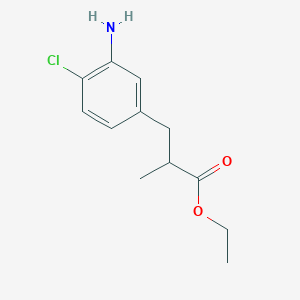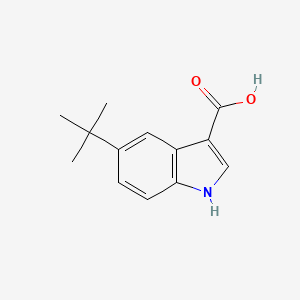![molecular formula C13H16N2O3 B1442462 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)méthoxy]phénol CAS No. 1333575-76-0](/img/structure/B1442462.png)
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)méthoxy]phénol
Vue d'ensemble
Description
“4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a compound that contains a 1,2,4-oxadiazole heterocyclic ring . This five-membered ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole-based compounds has gained momentum due to their versatility in drug discovery . The synthesis often involves the use of readily available starting materials and a one-pot synthesis approach . This procedure typically yields good to excellent results (61–93%), and it also features a simple purification protocol .
Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among these isomers, the greatest interest is involved with 1,3,4-oxadiazoles .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole-based compounds are diverse. For instance, tert-butylamidoxime can be activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .
Applications De Recherche Scientifique
Agents anti-infectieux
Les 1,2,4-oxadiazoles ont été synthétisés comme agents anti-infectieux avec des activités contre une variété de pathogènes. Ils présentent des propriétés antibactériennes, antivirales et antileishmaniennes. Le composé en question pourrait potentiellement être étudié pour son efficacité dans le traitement des maladies infectieuses, en particulier celles causées par des souches résistantes aux médicaments .
Découverte et conception de médicaments
Les propriétés bioisostériques uniques des 1,2,4-oxadiazoles en font un excellent cadre pour le développement de nouveaux médicaments. Le composé pourrait être un candidat pour la création de nouveaux médicaments, en particulier compte tenu de l'intérêt accru pour les applications biologiques des 1,2,4-oxadiazoles au cours des quinze dernières années .
Contrôle du poids moléculaire en science des polymères
En rapport avec le 4-tert-butylphénol, ce composé pourrait être utilisé en science des polymères pour contrôler le poids moléculaire. En tant qu'agent monofonctionnel, il peut agir comme un arrêt de chaîne ou un agent de terminaison de chaîne, limitant la croissance de la chaîne et influençant ainsi les propriétés du polymère .
Avancée des méthodes de synthèse
La synthèse des 1,2,4-oxadiazoles, y compris le composé en question, peut bénéficier de méthodes de synthèse avancées telles que la synthèse induite par micro-ondes (MWI). Cette approche offre des avantages tels que des temps de réaction courts, des rendements élevés et des processus de purification simples .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been found to interact with various targets such as the dopamine transporter dat and the μ opioid receptor .
Mode of Action
Similar compounds have been shown to act as selective inhibitors of certain targets, suggesting that 4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol may interact with its targets in a similar manner .
Biochemical Pathways
Related compounds have been found to exhibit in vitro cytotoxic activity against various cell lines, suggesting that 4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol may have similar effects .
Result of Action
Related compounds have been found to exhibit in vitro cytotoxic activity against various cell lines .
Analyse Biochimique
Biochemical Properties
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as tyrosine kinases and DNA topoisomerases, which are crucial in cell signaling and DNA replication processes . Additionally, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can bind to specific proteins, altering their conformation and activity, thereby influencing various biochemical pathways.
Cellular Effects
The effects of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol on different cell types and cellular processes are profound. The compound has been observed to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival . Furthermore, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to the accumulation of substrates or depletion of products, disrupting normal cellular functions. Additionally, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can activate or repress gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing overall cellular metabolism.
Propriétés
IUPAC Name |
4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)12-14-11(18-15-12)8-17-10-6-4-9(16)5-7-10/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWILXGZKLVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


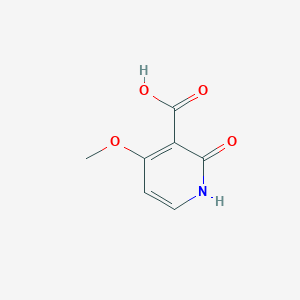



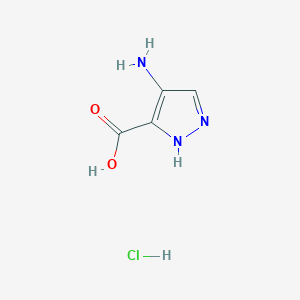

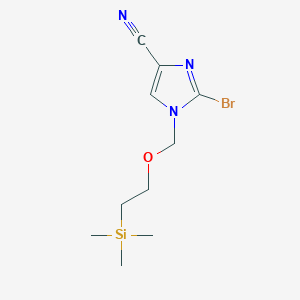

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
